5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
This compound is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are known for their broad range of pharmaceutical applications, including as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring . This ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their biological activities. For example, derivatives of benzylideneoxazoles, -thiazoles, and -imidazoles have been prepared and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating anti-inflammatory activity in various models (Unangst et al., 1994). This indicates the potential therapeutic applications of these compounds in treating inflammation-related conditions.
Antimicrobial and Anti-inflammatory Activities
Novel derivatives incorporating the imidazo[2,1-b]thiazole moiety have been synthesized and screened for their anthelmintic and anti-inflammatory activities, showing promising results (Shetty et al., 2010). These findings suggest the potential of such compounds in developing new treatments for infections and inflammatory diseases.
Anticancer Agents
Research has also been conducted on thiazole and 1,3,4-thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety for their anticancer activities. Some compounds have displayed significant anticancer activity against certain cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).
Organic Synthesis and Material Science Applications
In addition to biological activities, compounds with similar structures have been explored for their applications in organic synthesis and material science. For instance, research on tetrahedral silicon-centered imidazolyl derivatives has shown their potential use as emitters or hole blocking materials in OLEDs due to their high thermal stability and fluorescent properties (Wang et al., 2010).
Future Directions
The future directions for this compound could involve further exploration of its pharmaceutical applications, given the known properties of imidazo[2,1-b][1,3]thiazole derivatives . Additionally, new synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization, could be explored .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazoles, have been found to inhibitTrypanosoma brucei 427 and factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . For instance, imidazo[2,1-b]thiazoles inhibit Trypanosoma brucei 427, a parasite responsible for African sleeping sickness .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related toparasitic infections and blood coagulation .
Pharmacokinetics
Similar compounds, such as imidazo[2,1-b]thiazoles, have been found to have good metabolic stability and excellent cell permeability , which are crucial for bioavailability.
Result of Action
Similar compounds have been found to exhibitantimycobacterial and antitubercular activities, suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Related imidazo[2,1-b]thiazoles have shown potential as anticancer agents, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and evaluated for in vitro antitubercular activity .
Metabolic Pathways
Related compounds have been studied for their antimycobacterial properties, suggesting potential interactions with enzymes or cofactors .
Transport and Distribution
Related compounds have been studied for their selective inhibition of Mycobacterium tuberculosis, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds have been studied for their antimycobacterial properties, suggesting potential effects on activity or function in specific compartments or organelles .
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S/c1-18(2)24-15(22)12(16(23)25-18)9-13-14(10-3-5-11(19)6-4-10)20-17-21(13)7-8-26-17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDAGKVRSHDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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